molecular formula C20H16ClN3O2S2 B2406457 4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309826-09-1

4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2406457
CAS RN: 2309826-09-1
M. Wt: 429.94
InChI Key: YGPCGQFWCUSVEW-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazole derivatives can be synthesized from commercially available substances in several steps . The efficiency of the preparation process can vary depending on the specific compounds and methods used .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antimalarial Activity

One study highlights the synthesis and evaluation of pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to the one , for their antimalarial activity against Plasmodium falciparum. These compounds, with varying substituents, demonstrated in vitro activity against chloroquine-resistant strains, suggesting their potential as leads for developing new antimalarial agents (Silva et al., 2016).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structures and targets. For example, some thiazole derivatives have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Future Directions

Thiazole derivatives continue to be an area of interest for researchers due to their wide range of biological activities. Future research may focus on designing and developing new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-12-11-18(13(2)10-16(12)21)28(25,26)24-15-7-5-14(6-8-15)19-23-17-4-3-9-22-20(17)27-19/h3-11,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCGQFWCUSVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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